molecular formula C24H25N3O4 B15106401 ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate

ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate

Cat. No.: B15106401
M. Wt: 419.5 g/mol
InChI Key: RJGVJVDBQZQIQX-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 4-[[4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanoyl]amino]benzoate

InChI

InChI=1S/C24H25N3O4/c1-2-31-24(30)16-7-9-17(10-8-16)25-22(28)11-12-23(29)27-14-13-21-19(15-27)18-5-3-4-6-20(18)26-21/h3-10,26H,2,11-15H2,1H3,(H,25,28)

InChI Key

RJGVJVDBQZQIQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

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